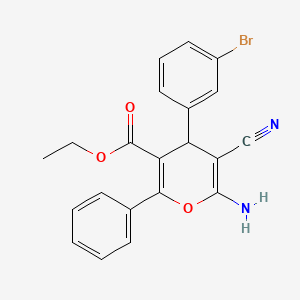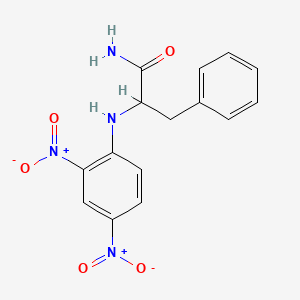![molecular formula C17H11IN8O4 B11543520 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11543520.png)
2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes an iodinated aniline group, an oxadiazole ring, and a nitrophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the iodinated aniline group. The final step involves the formation of the hydrazono linkage and the attachment of the nitrophenol moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodinated aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the iodinated aniline group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The oxadiazole ring and nitrophenol moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds include other oxadiazole derivatives and nitrophenol-containing molecules. Compared to these compounds, 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Some similar compounds are:
- 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 4-iodo-2-nitroaniline
- 5-(4-iodophenyl)-1,2,4-oxadiazole
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Propriétés
Formule moléculaire |
C17H11IN8O4 |
|---|---|
Poids moléculaire |
518.2 g/mol |
Nom IUPAC |
2-[(E)-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H11IN8O4/c18-10-1-3-11(4-2-10)20-14-15(22-17-16(21-14)24-30-25-17)23-19-8-9-7-12(26(28)29)5-6-13(9)27/h1-8,27H,(H,20,21,24)(H,22,23,25)/b19-8+ |
Clé InChI |
VEHFOWHDHJBCJC-UFWORHAWSA-N |
SMILES isomérique |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)I |
SMILES canonique |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11543440.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate](/img/structure/B11543455.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
![Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)

![4,4'-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11543482.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543487.png)

![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate](/img/structure/B11543502.png)
![5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11543508.png)
![2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543516.png)
